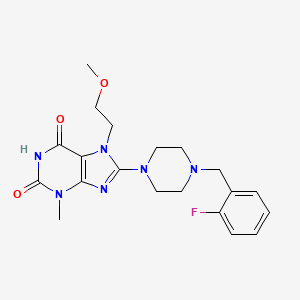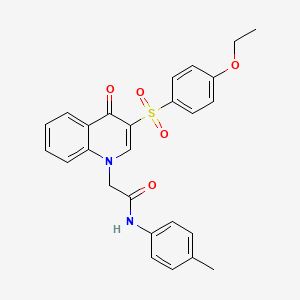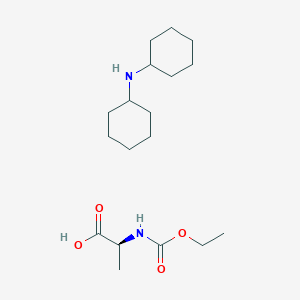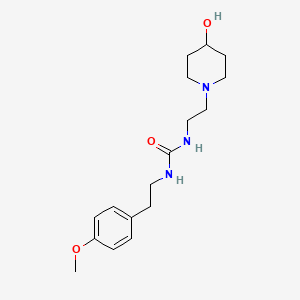
1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid, also known as PIHICA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PIHICA belongs to the class of indole-based compounds, which have been shown to possess a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Quantitative Analysis in Drug Synthesis
1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid is significant in the pharmaceutical industry, particularly in the synthesis of drugs like Perindopril and Trandolapril. A study by Vali et al. (2012) developed and validated a sensitive, reliable, and cost-effective reverse-phase HPLC method for the quantitative determination of octahydro-1H-indole-2-carboxylic acid and its isomers, crucial for quality control in drug synthesis Vali et al., 2012.
Conformational Studies in Peptide Research
The compound has also been used in the synthesis of novel tryptophan analogues designed for peptide and peptoid conformation elucidation studies. Horwell et al. (1994) synthesized three novel 3,4-fused tryptophan derivatives with a ring structure that restricts the conformational flexibility of the side chain, aiding in the understanding of peptide structure and function Horwell et al., 1994.
Synthetic Applications in Organic Chemistry
The synthesis and pharmacological evaluation of various derivatives of indole-2-carboxylic acids, including the exploration of their potential as NMDA receptor antagonists, highlight the versatility of this compound in organic synthesis. Baron et al. (2005) discovered potent selective glycine-site NMDA receptor antagonists by synthesizing aryl diacid analogues, demonstrating the compound's role in developing new therapeutic agents Baron et al., 2005.
Innovative Synthesis Techniques
The compound's utility extends to innovative synthesis techniques, such as the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides, as explored by Moon et al. (2009). This method showcases the compound's relevance in creating complex organic molecules through novel synthetic pathways Moon et al., 2009.
properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-18(21)17-13-15-10-4-5-11-16(15)19(17)12-6-9-14-7-2-1-3-8-14/h1-3,6-9,15-17H,4-5,10-13H2,(H,20,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVYMKWZHCOCEU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2CC=CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)CC(N2C/C=C/C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2414908.png)
![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)
![5-[3-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2414911.png)
![Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2414912.png)


![2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2414918.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2414919.png)
![(E)-2-amino-N-(sec-butyl)-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414920.png)
![1-Prop-2-enoyl-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2414923.png)


